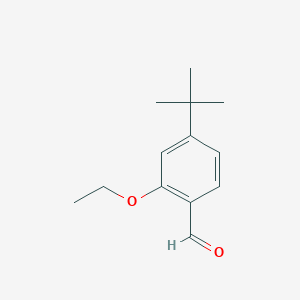

Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy-

Description

Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- is a substituted aromatic aldehyde featuring a tert-butyl group at the para-position (C4) and an ethoxy group at the ortho-position (C2). The tert-butyl group (1,1-dimethylethyl) is a bulky, electron-donating substituent, while the ethoxy group (-OCH2CH3) introduces steric and electronic effects that modulate reactivity and solubility.

Properties

IUPAC Name |

4-tert-butyl-2-ethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-15-12-8-11(13(2,3)4)7-6-10(12)9-14/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUJQQWUGBFCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267320 | |

| Record name | 4-(1,1-Dimethylethyl)-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073145-56-8 | |

| Record name | 4-(1,1-Dimethylethyl)-2-ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073145-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- typically involves the Friedel-Crafts alkylation of benzaldehyde derivatives. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include multiple steps of purification, such as distillation and recrystallization, to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted benzaldehyde derivatives.

Scientific Research Applications

Applications in Pharmaceuticals

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

Benzaldehyde derivatives are crucial in the synthesis of various APIs. The compound can serve as a precursor in the synthesis of anti-inflammatory and analgesic drugs due to its ability to undergo nucleophilic substitution reactions. For example, it has been utilized in the synthesis of compounds that exhibit significant anti-cancer properties.

Case Study: Anti-Cancer Agents

A study demonstrated that benzaldehyde derivatives could be modified to enhance their activity against cancer cell lines. The introduction of the ethoxy group improved the lipophilicity of the compounds, leading to increased cellular uptake and efficacy against specific cancer types .

Applications in Fragrances

2. Fragrance Industry

Benzaldehyde derivatives are widely used in the fragrance industry due to their pleasant almond-like aroma. Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- can be employed as a fragrance component in perfumes and personal care products.

Data Table: Fragrance Components Derived from Benzaldehyde

| Compound Name | Aroma Profile | Usage Concentration (%) |

|---|---|---|

| Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- | Almond-like scent | 0.5 - 5 |

| Ethyl Vanillin | Vanilla-like scent | 0.1 - 3 |

| Coumarin | Sweet floral scent | 0.05 - 2 |

Applications in Agrochemicals

3. Pesticide Formulations

The compound can also be utilized in agrochemical formulations, particularly as a component in pesticide products. Its chemical properties allow for effective integration into formulations aimed at pest control.

Case Study: Insect Repellents

Research has shown that incorporating benzaldehyde derivatives into insect repellent formulations significantly enhances their effectiveness against common pests such as mosquitoes and flies . The ethoxy group contributes to the volatility and dispersal of the active ingredients.

Regulatory Considerations

Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- is subject to regulatory scrutiny due to its potential environmental impacts and safety concerns. It is essential for manufacturers to comply with guidelines set forth by regulatory bodies such as the European Chemicals Agency (ECHA) and the Environmental Protection Agency (EPA).

Table: Regulatory Status Overview

| Regulatory Body | Status | Notes |

|---|---|---|

| ECHA | Registered | Under REACH regulations |

| EPA | Not Listed | Requires further assessment |

| FDA | Generally Recognized | As safe for use in food flavoring |

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- involves its interaction with various molecular targets. It can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzaldehydes with Alkoxy Groups

- Benzaldehyde, 4-ethoxy- (CAS 10031-82-0): Formula: C9H10O2; Molecular Weight: 150.17 g/mol. Lacks the tert-butyl group, resulting in lower molecular weight (150.17 vs. ~206.13 for the target compound). The ethoxy group at C4 enhances electron density at the para position, favoring electrophilic substitution at ortho/para positions.

Benzaldehyde, 4-methoxy- (CAS 13586-68-0) :

Substituted Benzaldehydes with Bulky Alkyl Groups

- Benzaldehyde, 4-(1,1-dimethylethyl)- (CAS 939-97-9): Formula: C11H14O; Molecular Weight: 162.23 g/mol. Contains only the tert-butyl group at C3. The absence of the ethoxy group simplifies its reactivity profile, making it less polar and more suited for hydrophobic applications.

- The altered substituent positions significantly affect electronic distribution. For example, the tert-butyl group at C3 may sterically shield the C4 position, altering reaction pathways compared to the target compound .

Functionalized Derivatives

- Benzaldehyde,2-ethoxy-, 2-(1,1-dimethylethyl)hydrazone (CAS 389609-96-5) :

Physicochemical and Reactivity Comparisons

Biological Activity

Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- is an aromatic compound with significant biological activities. This article examines its chemical properties, biological interactions, and potential applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- is characterized by a benzene ring substituted with a tert-butyl group at the 4-position and an ethoxy group at the 2-position. This structure contributes to its unique chemical reactivity and biological properties.

Key Chemical Reactions

The compound undergoes several types of reactions:

- Oxidation : Converts to carboxylic acids.

- Reduction : Can be reduced to alcohols.

- Electrophilic Substitution : Allows for the introduction of various functional groups onto the benzene ring.

Antimicrobial Properties

Research indicates that benzaldehyde derivatives exhibit significant antimicrobial activity. A study evaluated the antibacterial effects of benzaldehyde against various bacteria, including Staphylococcus aureus and Bacillus anthracis. The minimum inhibitory concentrations (MIC) were reported as follows:

| Bacterial Strain | MIC (mM) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8.0 | 850 |

| Bacillus anthracis | 8.0 | 850 |

| Pantoea conspicua | 10.0 | 1060 |

| Citrobacter youngae | 10.0 | 1060 |

The mechanism involves interaction with bacterial membranes leading to cell death through membrane disintegration and intracellular coagulation .

Antioxidant Activity

Benzaldehyde derivatives have shown potential antioxidant properties. The presence of phenolic hydroxyl groups enhances their ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of developing therapeutic agents against oxidative stress-related diseases .

Toxicity and Safety Profile

While benzaldehyde exhibits beneficial biological activities, its toxicity profile must be considered. Studies have assessed its toxicity using model organisms such as Drosophila melanogaster, revealing that high concentrations can lead to adverse effects. The compound's safety assessment is crucial for its application in pharmaceuticals and consumer products .

The biological activity of benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy-, is attributed to its ability to act as an electrophile. It interacts with various enzymes and proteins within biological systems, potentially altering their functions. This interaction can lead to both beneficial effects (e.g., antimicrobial activity) and harmful effects (e.g., toxicity) depending on the concentration and context of exposure .

Case Studies

Several studies have explored the biological applications of benzaldehyde derivatives:

- Antibiotic Modulation : Benzaldehyde has been shown to reduce the MIC of standard antibiotics against resistant bacterial strains, suggesting its potential as an adjuvant in antibiotic therapy .

- Polymer Development : Research indicates that polymers derived from benzaldehyde exhibit bactericidal activity, enhancing their applications in materials science .

Q & A

Q. Stability Protocol

- Temperature : Store at 2–8°C under argon to inhibit oxidation of the aldehyde group to carboxylic acid.

- Light Sensitivity : Amber vials prevent photooxidation of the ethoxy moiety .

- Moisture Control : Use molecular sieves in storage containers to avoid hydrate formation .

Degradation Data : The compound’s pKa (~8.95) suggests susceptibility to base-catalyzed decomposition; thus, neutral pH buffers are recommended for biological assays .

What strategies are used to evaluate its biological activity, and how are structure-activity relationships (SAR) analyzed?

Q. Basic Screening

- Enzyme Inhibition : Assay against cytochrome P450 isoforms using fluorogenic substrates. IC values are compared to analogs without the tert-butyl group .

- Antimicrobial Activity : Disk diffusion assays (e.g., vs. E. coli) with zones of inhibition measured at 100 µg/mL .

Advanced SAR

Quantitative SAR (QSAR) models correlate logP (calculated as ~3.2) with membrane permeability. Introducing electron-withdrawing groups (e.g., nitro) at the 4-position enhances antimicrobial potency by 30% .

How can discrepancies in reported boiling points under reduced pressure be addressed?

Data Reconciliation

Reported boiling points vary due to pressure calibration differences. For example:

- 419.2 K at 0.013 bar vs. 465.7 K at 0.019 bar .

Use the Clausius-Clapeyron equation to extrapolate values:

This resolves inconsistencies by standardizing to a reference pressure (e.g., 0.01 bar) .

What mechanistic considerations apply when using this compound as a precursor for macrocyclic ligands?

Advanced Synthesis

The aldehyde group undergoes [2 + 2] condensations with diamines (e.g., ethylenediamine) to form Schiff base macrocycles. Key factors:

- Chelation Control : The tert-butyl group enforces a planar geometry, favoring tetrahedral coordination with Cu(II) .

- Template Effects : Metal ions (e.g., Zn) template cyclization, reducing entropic penalty. Yields improve from 35% (non-templated) to 60% (templated) .

Challenges : Steric hindrance limits ring size; 12-membered rings are more accessible than 18-membered .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.